molecular formula C18H12N6OS B1682188 VAS2870 CAS No. 722456-31-7

VAS2870

Cat. No.: B1682188
CAS No.: 722456-31-7
M. Wt: 360.4 g/mol
InChI Key: HZSOKHVVANONPV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VAS2870 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that this compound is synthesized through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Biological Activity

VAS2870 is a potent inhibitor of NADPH oxidase (NOX), a family of enzymes that play critical roles in the generation of reactive oxygen species (ROS). This compound has gained attention for its diverse biological activities, particularly in cardiovascular, inflammatory, and neuroprotective contexts. Below is a detailed exploration of this compound's biological activity, supported by relevant case studies and research findings.

Chemical Profile

  • Chemical Name: 7-(2-Benzoxazolylthio)-3-(phenylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine
  • Molecular Formula: C17H16N4OS
  • Purity: ≥98%

This compound primarily functions by inhibiting various isoforms of NADPH oxidase, specifically NOX1, NOX2, and NOX4. It does not inhibit NOX5 and shows no antioxidant scavenging activity. This specificity allows it to modulate ROS production without interfering with other oxidative pathways.

1. Inhibition of Calcium Signaling and von Willebrand Factor Secretion

A study demonstrated that this compound significantly inhibited histamine-induced calcium signaling in human umbilical vein endothelial cells (HUVECs). At a concentration of 10 μM, it suppressed the increase in intracellular calcium concentration ([Ca2+]i[Ca^{2+}]_i) induced by histamine with an IC50 value of approximately 3.64 μM. Additionally, this compound attenuated the secretion of von Willebrand factor (vWF) without affecting basal secretion levels .

2. Impact on B Cell Activation

This compound was shown to inhibit ROS production in mouse spleen B cells stimulated by anti-IgM antibodies. The compound effectively blocked both early and late phases of ROS production and significantly reduced B cell proliferation triggered by B cell receptor (BCR) ligation .

3. Neuroprotective Effects

In models of ischemia-reperfusion injury, this compound exhibited protective effects against cerebral damage. Its administration led to reduced oxidative stress markers and improved neurological outcomes in animal models .

4. Inhibition of Inflammatory Responses

This compound has been reported to mitigate colitis in mice by inhibiting LPS-induced ROS production and suppressing pro-inflammatory cytokine secretion from bone marrow-derived macrophages (BMDMs). This suggests its potential therapeutic role in inflammatory bowel diseases .

Comparative Data on Biological Activity

Biological Activity IC50 Values Cell Type/Model Effect Observed
Histamine-induced [Ca2+]i[Ca^{2+}]_i3.64 μMHUVECsSuppression of calcium signaling
ROS Production2 μMHL-60 cellsInhibition of oxidative burst
B Cell ProliferationNot specifiedMouse spleen B cellsReduction in proliferation upon BCR stimulation
Pro-inflammatory CytokinesNot specifiedBone marrow-derived macrophagesDecreased secretion following LPS stimulation
Thrombus FormationNot specifiedIn vivo modelsPrevention without affecting normal hemostasis

Case Study: Cardiovascular Implications

In a study examining the role of this compound in preventing thrombus formation, researchers found that it inhibited platelet activation through both NOX-dependent and NOX-independent pathways. This dual mechanism suggests that this compound could be beneficial in managing cardiovascular diseases associated with excessive platelet activation and ROS production .

Case Study: Neuroprotection

Another investigation into the neuroprotective effects of this compound highlighted its ability to reduce neuronal cell death induced by staurosporine in astrocytes. This study suggests a potential application for this compound in neurodegenerative conditions where oxidative stress plays a pivotal role .

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6OS/c1-2-6-12(7-3-1)10-24-16-15(22-23-24)17(20-11-19-16)26-18-21-13-8-4-5-9-14(13)25-18/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSOKHVVANONPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC5=CC=CC=C5O4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722456-31-7
Record name VAS-2870
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722456317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 722456-31-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VAS-2870
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN6QHA4JW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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